![molecular formula C7H4BrN3O2 B1441986 4-Bromo-5-nitro-1H-indazole CAS No. 1190315-72-0](/img/structure/B1441986.png)
4-Bromo-5-nitro-1H-indazole
Overview
Description
4-Bromo-5-nitro-1H-indazole is a chemical compound with the molecular formula C7H4BrN3O2 and a molecular weight of 242.03 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 1H-indazole, a similar compound, has been studied extensively. A previous mechanism for the cyclization step in the synthesis process was found to be nonfeasible, and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis
The molecular structure of 4-Bromo-5-nitro-1H-indazole consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The synthesis of 1H-indazole involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine .Physical And Chemical Properties Analysis
4-Bromo-5-nitro-1H-indazole has a predicted boiling point of 389.6±22.0 °C and a predicted density of 1.965±0.06 g/cm3 . Its pKa is predicted to be 10.49±0.40 .Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
4-Bromo-5-nitro-1H-indazole: is a valuable intermediate in the synthesis of compounds with potential anticancer properties . Its structural motif is found in many pharmacologically active molecules, and its modification can lead to the development of novel chemotherapeutic agents. Research has shown that indazole derivatives can act as kinase inhibitors, which are crucial in cancer treatment due to their role in cell signaling pathways.
Organic Synthesis: Cyclization Reactions
In organic synthesis, 4-Bromo-5-nitro-1H-indazole serves as a precursor for cyclization reactions to produce various indazole derivatives . These reactions are significant for constructing complex molecules with high precision. The nitro group in the compound can act as an electrophile, allowing for subsequent substitution reactions that are fundamental in building complex organic structures.
Drug Discovery: Protease Inhibitors
The indazole nucleus, present in 4-Bromo-5-nitro-1H-indazole , is a core structure in the design of HIV protease inhibitors . These inhibitors are essential in the treatment of HIV/AIDS, as they prevent the virus from maturing into its infectious form. The bromo and nitro substituents offer sites for further functionalization, leading to a variety of biologically active compounds.
Analytical Chemistry: Chromatographic Studies
4-Bromo-5-nitro-1H-indazole: can be used in analytical chemistry for chromatographic studies to develop new methods for the separation and analysis of indazole derivatives . Its distinct chemical properties allow it to serve as a standard for method development, helping to identify and quantify similar compounds in complex mixtures.
Environmental Science: Pollutant Degradation
Research into the environmental degradation of indazole derivatives, including 4-Bromo-5-nitro-1H-indazole , is crucial for understanding their behavior and impact on ecosystems . Studies may focus on the breakdown products of these compounds when exposed to various environmental conditions, aiding in the assessment of their potential toxicity and persistence.
Material Science: Electronic Materials
Indazole derivatives, structurally related to 4-Bromo-5-nitro-1H-indazole , have been explored for their electronic properties in material science . They can be incorporated into organic semiconductors, which are used in the development of light-emitting diodes (LEDs), solar cells, and transistors. The bromo and nitro groups can be leveraged to fine-tune the electronic characteristics of these materials.
Safety and Hazards
properties
IUPAC Name |
4-bromo-5-nitro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-7-4-3-9-10-5(4)1-2-6(7)11(12)13/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTUCPXIMAPXJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001310886 | |
Record name | 4-Bromo-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001310886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1190315-72-0 | |
Record name | 4-Bromo-5-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001310886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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